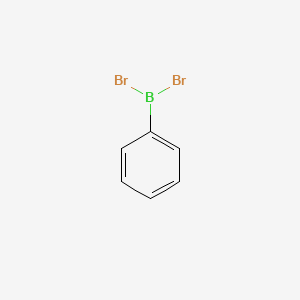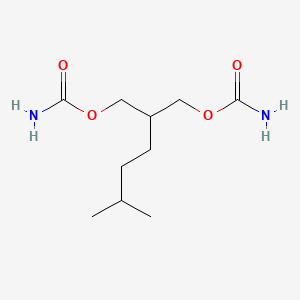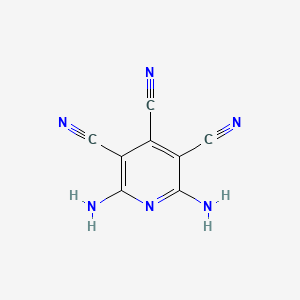
Triethylamine salt of trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine salt of trifluoromethanesulfonic acid is a chemical compound formed by the reaction of trifluoromethanesulfonic acid with triethylamine. This compound is known for its strong acidity and is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of triethylamine salt of trifluoromethanesulfonic acid typically involves the direct reaction of trifluoromethanesulfonic acid with triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful addition of triethylamine to trifluoromethanesulfonic acid under controlled conditions to ensure safety and maximize yield. The product is then subjected to purification processes to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Triethylamine salt of trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often serving as a catalyst or reagent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like dichloromethane, acetonitrile, and various bases and acids. The reactions are typically carried out under controlled temperatures and atmospheric conditions to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, carbon-carbon bonded structures, and various heterocyclic compounds .
Scientific Research Applications
Triethylamine salt of trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triethylamine salt of trifluoromethanesulfonic acid involves its strong acidity and ability to act as a proton donor. This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use in similar applications.
Triethylamine: A common organic base used in various chemical reactions.
Uniqueness
Triethylamine salt of trifluoromethanesulfonic acid is unique due to its combination of strong acidity from trifluoromethanesulfonic acid and the basic properties of triethylamine. This combination allows it to act as an effective catalyst and reagent in a wide range of chemical reactions, making it highly versatile and valuable in both research and industrial applications .
Properties
CAS No. |
646-58-2 |
|---|---|
Molecular Formula |
C7H16F3NO3S |
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N,N-diethylethanamine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H15N.CHF3O3S/c1-4-7(5-2)6-3;2-1(3,4)8(5,6)7/h4-6H2,1-3H3;(H,5,6,7) |
InChI Key |
TVBIVRGNYNBFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)

![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)

